N4-Acetylcytidine (ac4C): A Technical Guide to its Biological Function and Analysis
N4-Acetylcytidine (ac4C): A Technical Guide to its Biological Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life, from archaea to eukaryotes.[1] Initially identified in transfer RNA (tRNA) and ribosomal RNA (rRNA), recent advancements in sequencing technology have revealed its presence in messenger RNA (mRNA) and other non-coding RNAs, sparking significant interest in its regulatory roles.[2][3] This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), the primary known "writer" of this epigenetic mark.[4][5] The isotopic-labeled variant, N4-Acetylcytidine-13C5, serves as a crucial tool for researchers, enabling precise quantification and metabolic tracing of ac4C in various biological contexts. This guide provides an in-depth overview of the biological functions of ac4C, detailed experimental protocols for its study, and quantitative data to support its role in cellular processes.
Core Biological Functions of N4-Acetylcytidine (ac4C)
The acetylation of cytidine (B196190) at the N4 position plays a pivotal role in fine-tuning gene expression by influencing RNA stability, translation efficiency, and other fundamental biological processes.[3][6]
Enhancement of mRNA Stability
A primary function of ac4C modification in mRNA is the enhancement of its stability.[7][8] By acetylating cytidine residues, particularly within the coding sequence (CDS), NAT10 increases the half-life of transcripts.[9] This stabilization is thought to be due to structural changes in the RNA that may protect it from exonucleolytic degradation. Depletion of NAT10 has been shown to significantly decrease the half-life of transcripts that are normally acetylated, leading to their downregulation.[7][9] This function is critical in various cellular contexts, including the regulation of genes involved in cell proliferation and development.[10]
Promotion of Translation Efficiency
Beyond stability, ac4C modification directly promotes the efficiency of protein translation.[7][8] Studies have shown that transcripts harboring ac4C exhibit higher rates of translation.[9] This effect is particularly pronounced when ac4C is located at the wobble position of codons.[7][9] The acetylation is believed to influence codon-anticodon interactions, potentially by enhancing the fidelity of tRNA selection during ribosome translocation.[9][11] Ribosome profiling experiments have confirmed that the loss of ac4C, following NAT10 depletion, leads to a significant reduction in the translation efficiency of target mRNAs.[8]
Regulation of Ribosome Biogenesis
In addition to its role in mRNA, ac4C is also found in ribosomal RNA, specifically at position 1842 of the 18S rRNA in mammals.[12][13] This modification, also catalyzed by NAT10, is essential for the proper processing of precursor rRNA and the biogenesis of the small ribosomal subunit.[12][13] Knockdown of NAT10 leads to an accumulation of rRNA precursors, indicating a disruption in ribosome assembly, which in turn can impact global protein synthesis and cell growth.[12]
Involvement in Diverse Cellular Processes
The regulatory roles of ac4C extend to a wide array of biological processes and have been implicated in numerous diseases.[2][6] These include:
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Stem Cell Self-Renewal: NAT10-mediated ac4C modification is crucial for maintaining the pluripotency and self-renewal of human embryonic stem cells.[14]
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Reproductive Health: ac4C plays a role in oocyte maturation and spermatogenesis.[2][3]
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Disease Pathogenesis: Aberrant ac4C modification has been linked to cancer progression, viral infections, and inflammatory diseases.[1][4][6] In many cancers, NAT10 is overexpressed and acts as an oncogene by stabilizing the mRNAs of key cancer-driving genes.[4][15]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on N4-acetylcytidine, highlighting its impact on mRNA stability and translation.
| Target mRNA | Cell Line | Effect of NAT10 Depletion | Fold Change in mRNA Half-life | Reference |
| Various ac4C-modified mRNAs | Human HEK293T | Decreased mRNA stability | Significant reduction | [7][9] |
| FNTB | Osteosarcoma (U2OS, MG63) | Reduced mRNA stability | Not specified | [16] |
| BCL9L, SOX4, AKT1 | Bladder Cancer | Impaired mRNA stability | Not specified | [4] |
| CEP170 | Myeloma | Reduced mRNA stability | Not specified | [4] |
Table 1: Effect of NAT10 Depletion on mRNA Stability. This table illustrates the consistent finding that the loss of NAT10 and subsequent reduction in ac4C leads to decreased stability of target mRNAs across different cell types.
| Target mRNA | System | Effect of ac4C Modification | Fold Change in Translation Efficiency | Reference |
| Acetylated Transcripts (Global) | Human HEK293T | Enhanced translation | Significant increase | [8][9] |
| Luciferase Reporter with ac4C | In vitro translation | Increased protein output | Position-dependent increase | [7][8] |
| FNTB | Osteosarcoma (U2OS, MG63) | Reduced protein expression upon inhibition | Significant decrease | [16] |
Table 2: Effect of ac4C on Translation Efficiency. This table summarizes the evidence demonstrating that ac4C modification enhances the translation of mRNA into protein, both in cellular and in vitro systems.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental procedures are crucial for understanding the role of ac4C.
Caption: Enzymatic reaction for N4-acetylcytidine (ac4C) formation catalyzed by NAT10.
Caption: Simplified pathway of how ac4C modification enhances gene expression.
Caption: Workflow for transcriptome-wide mapping of ac4C using ac4C-seq.
Experimental Protocols
N4-Acetylcytidine Sequencing (ac4C-seq)
This method allows for the quantitative, single-nucleotide resolution mapping of ac4C across the transcriptome.[17][18]
Principle: The method is based on the chemical properties of ac4C. N4-acetylation makes the cytidine ring susceptible to reduction by sodium cyanoborohydride (NaCNBH₃) under acidic conditions.[17][19] This reduction forms tetrahydro-N4-acetylcytidine, which is read as a uridine (B1682114) (U) by reverse transcriptase. Consequently, ac4C sites are identified as C-to-T transitions in the resulting sequencing data.[17][18]
Detailed Protocol:
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RNA Preparation: Isolate total RNA from cells or tissues of interest. To enrich for mRNA, perform poly(A) selection or ribosomal RNA depletion. It is recommended to spike in a synthetic RNA with a known ac4C site to serve as a positive control.[11][19]
-
Chemical Reduction:
-
Divide the RNA sample into two aliquots: a treatment sample and a mock control.
-
For the treatment sample, incubate the RNA with sodium cyanoborohydride in an acidic buffer.
-
For the mock control, incubate the RNA in the same buffer without the reducing agent.[18]
-
-
Library Preparation:
-
Fragment the RNA from both samples to a desired size (e.g., ~100-200 nucleotides).
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter. During this step, the reduced ac4C will cause the incorporation of an adenine (B156593) in the cDNA strand.[17][20]
-
Ligate a 5' adapter, amplify the cDNA library via PCR, and purify the final library.
-
-
Sequencing and Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference transcriptome.
-
Develop a bioinformatics pipeline to identify positions with a high frequency of C-to-T mismatches in the treatment sample compared to the mock control. These sites represent ac4C modifications.[18][20]
-
RedaC:T-seq for ac4C Mapping
An alternative method, RedaC:T-seq, also utilizes sodium borohydride (B1222165) for the reduction of ac4C.[21]
Principle: Similar to ac4C-seq, this protocol uses NaBH₄ to reduce ac4C to tetrahydro-ac4C, which alters its base-pairing properties during cDNA synthesis, leading to its identification as a thymidine (B127349) in sequencing reads.[21]
Detailed Protocol:
-
RNA Isolation and Ribodepletion: Isolate total RNA and perform ribosomal RNA depletion to enrich for non-rRNA species.[21]
-
NaBH₄ Treatment: Treat the ribodepleted RNA with NaBH₄ to specifically reduce ac4C residues.[21]
-
RNA Cleanup: Purify the RNA to remove any residual chemicals from the reduction step.
-
Library Construction: Proceed with standard RNA-seq library preparation protocols, including fragmentation, reverse transcription, and adapter ligation.
-
Sequencing and Data Analysis: Sequence the libraries and analyze the data to identify C-to-T conversions, which correspond to the locations of ac4C.[21]
RNA Stability Assay (e.g., BRIC-seq)
To experimentally validate the effect of ac4C on mRNA stability, methods like Bromouridine (BrU) labeling and sequencing can be employed.[9]
Principle: Cells are pulsed with a uridine analog, such as BrU, which is incorporated into newly transcribed RNA. The decay of this labeled RNA is then monitored over time after the removal of the BrU pulse.
Detailed Protocol:
-
Cell Culture and Labeling: Culture wild-type and NAT10-knockdown/knockout cells. Add BrU to the culture medium for a defined period (the "pulse") to label newly synthesized RNA.
-
Chase Period: Remove the BrU-containing medium and replace it with fresh medium containing a high concentration of unlabeled uridine (the "chase"). Collect cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
-
RNA Isolation and Immunoprecipitation: Isolate total RNA at each time point. Use an antibody specific for BrU to immunoprecipitate the labeled RNA fraction.
-
Quantification: Quantify the amount of specific BrU-labeled transcripts at each time point using RT-qPCR or by performing high-throughput sequencing (BRIC-seq) on the immunoprecipitated RNA.
-
Half-life Calculation: Plot the decay of the labeled RNA over time. The mRNA half-life is the time it takes for 50% of the labeled RNA to be degraded. Compare the half-lives of specific transcripts between wild-type and NAT10-depleted cells to determine the effect of ac4C.[8][9]
Conclusion
N4-acetylcytidine is a critical epitranscriptomic modification that plays a fundamental role in regulating gene expression. Its deposition by NAT10 enhances the stability and translation of mRNA, contributes to ribosome biogenesis, and is involved in a multitude of cellular processes and disease states. The development of sophisticated techniques like ac4C-seq has been instrumental in uncovering the widespread nature and functional significance of this modification. For professionals in research and drug development, understanding the mechanisms of ac4C and its writer enzyme, NAT10, opens new avenues for therapeutic intervention, particularly in oncology and other diseases characterized by dysregulated gene expression. Further research into the "readers" and potential "erasers" of ac4C will undoubtedly provide deeper insights into this dynamic layer of genetic regulation.
References
- 1. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAT10 - Wikipedia [en.wikipedia.org]
- 6. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human NAT10 is an ATP-dependent RNA acetyltransferase responsible for N4-acetylcytidine formation in 18 S ribosomal RNA (rRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 18. rna-seqblog.com [rna-seqblog.com]
- 19. researchgate.net [researchgate.net]
- 20. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 21. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
